1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-

Catalog No.
S15817752
CAS No.
188716-78-1
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-

CAS Number

188716-78-1

Product Name

1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-

IUPAC Name

(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-9-7-13-11(8-14)12(9)10-5-3-2-4-6-10/h2-7,13-14H,8H2,1H3

InChI Key

XZHYTNYABPYEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C2=CC=CC=C2)CO

1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 3-position. Pyrrole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

The reactivity of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- can be attributed to the presence of the hydroxymethyl group and the electron-rich nature of the pyrrole ring. Common reactions include:

  • Electrophilic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution due to its nucleophilic character. This reaction can lead to various substituted derivatives.
  • Nucleophilic Addition: The hydroxymethyl group can participate in nucleophilic addition reactions, particularly with electrophiles such as aldehydes and ketones.
  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.

1H-Pyrrole derivatives exhibit a wide range of biological activities. Specific studies on 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- have indicated potential antimicrobial, antifungal, and anticancer properties. For example, similar pyrrole compounds have shown effectiveness against various cancer cell lines and have been investigated for their role in inhibiting specific enzyme activities related to cancer progression .

Several synthesis methods for pyrrole derivatives exist:

  • Condensation Reactions: One common method involves the condensation of an appropriate aldehyde or ketone with pyrrole in the presence of acid catalysts.
  • Multicomponent Reactions: Recent advancements include multi-component reactions that allow for the regioselective synthesis of substituted pyrroles, enhancing yield and specificity .
  • Functionalization Techniques: The introduction of functional groups onto the pyrrole ring can be achieved through various functionalization techniques such as halogenation or alkylation.

1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be utilized in developing new agrochemicals.
  • Material Science: Pyrroles are explored for their conductive properties in organic electronics.

Interaction studies focus on understanding how 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- interacts with biological targets. These studies often involve:

  • Molecular Docking: To predict binding affinities with enzymes or receptors.
  • In vitro Assays: To evaluate biological activity against specific cell lines or pathogens.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- shares structural similarities with various other pyrrole derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrrole-2-carboxylic acidCarboxylic acid instead of hydroxymethylKnown for its role in biological systems as a precursor
4-MethylpyrroleMethyl substitution at the 4-positionExhibits different reactivity patterns compared to phenyl
3-AcetylpyrroleAcetyl group at the 3-positionEnhanced lipophilicity and potential for drug design
1H-Pyrrolo[2,3-b]pyridineFused bicyclic structureSignificant activity as fibroblast growth factor receptor inhibitors

The uniqueness of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- lies in its specific substitution pattern which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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